(2-Iodo-6-methoxyphenyl)methanol

Cross-coupling Oxidative addition Bond dissociation energy

(2-Iodo-6-methoxyphenyl)methanol (CAS 877265-22-0) is a bifunctional aromatic building block (C₈H₉IO₂, MW 264.06 g/mol) bearing an aryl iodide at the ortho position, a methoxy group at the 6-position, and a primary benzylic alcohol. This substitution pattern places the iodine atom in an ortho relationship to both the hydroxymethyl and methoxy substituents, creating a sterically and electronically differentiated environment that governs its reactivity profile in transition-metal-catalyzed transformations.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 877265-22-0
Cat. No. B3043496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-6-methoxyphenyl)methanol
CAS877265-22-0
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)I)CO
InChIInChI=1S/C8H9IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
InChIKeyQXQOLHLWSMNMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Iodo-6-methoxyphenyl)methanol (CAS 877265-22-0): Aryl Iodide Benzyl Alcohol Building Block for Cross-Coupling Procurement


(2-Iodo-6-methoxyphenyl)methanol (CAS 877265-22-0) is a bifunctional aromatic building block (C₈H₉IO₂, MW 264.06 g/mol) bearing an aryl iodide at the ortho position, a methoxy group at the 6-position, and a primary benzylic alcohol . This substitution pattern places the iodine atom in an ortho relationship to both the hydroxymethyl and methoxy substituents, creating a sterically and electronically differentiated environment that governs its reactivity profile in transition-metal-catalyzed transformations . The compound is commercially available at ≥95% purity from multiple suppliers .

Why (2-Iodo-6-methoxyphenyl)methanol Cannot Be Replaced by Its 2-Bromo, 2-Chloro, or 2-Fluoro Analogs


The 2-halo-6-methoxybenzyl alcohol scaffold is not a commodity chemical class where halogen identity is interchangeable. The C–I bond dissociation energy (240 kJ/mol) is substantially lower than C–Br (276 kJ/mol), C–Cl (328 kJ/mol), and C–F bonds, establishing a reactivity hierarchy that dictates oxidative addition rates in palladium-catalyzed cross-coupling [1]. Beyond this fundamental thermodynamic difference, the iodine atom uniquely enables reaction manifolds inaccessible to lighter halogens: only 2-iodo-alkoxylarenes participate in the Pd-catalyzed cascade cross-electrophile coupling/C–H alkylation with alkyl chlorides described by Wu et al. (2021), where the ortho-methoxy group serves as a mediator via C(sp³)–H activation [2]. Additionally, the heavy-atom effect of iodine facilitates radical cyclization pathways exploited in natural product total synthesis, a reactivity dimension entirely absent in bromo, chloro, or fluoro congeners .

Quantitative Differentiation Evidence for (2-Iodo-6-methoxyphenyl)methanol vs. Halogen Analogs


Reactivity Hierarchy in Oxidative Addition: C–I Bond Dissociation Energy Advantage

(2-Iodo-6-methoxyphenyl)methanol benefits from the intrinsically weaker carbon–halogen bond of aryl iodides relative to aryl bromides and chlorides, which translates directly into faster oxidative addition—the rate-determining step in most Pd-catalyzed cross-coupling reactions. The C–I bond dissociation energy (BDE) of 240 kJ/mol is 36 kJ/mol lower than C–Br (276 kJ/mol) and 88 kJ/mol lower than C–Cl (328 kJ/mol) [1]. This thermodynamic difference is experimentally manifested in the established reactivity order for Suzuki coupling: ArI > ArBr >> ArCl [2]. For procurement decisions, selecting the iodo congener over the bromo or chloro analog is mandatory when the synthetic route demands mild reaction conditions, short reaction times, or coupling with deactivated or sterically hindered partners where the bromo analog would require forcing conditions that compromise yield or functional group compatibility.

Cross-coupling Oxidative addition Bond dissociation energy Palladium catalysis

Exclusive Participation in Pd-Catalyzed Cascade Cross-Electrophile Coupling/C–H Alkylation

The 2021 Chemical Science paper by Wu, Jiang, and Zhang reports a Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction that is specifically enabled by 2-iodo-alkoxylarene substrates [1]. This reaction requires the simultaneous presence of both the aryl iodide (for oxidative addition) and the ortho-methoxy group (as a mediator generated via C(sp³)–H activation). The reaction proceeds with alkyl chlorides as coupling partners under Pd catalysis to yield alkylated phenol derivatives—a transformation that is mechanistically inaccessible to the corresponding 2-bromo, 2-chloro, or 2-fluoro analogs. The ortho-iodo substitution pattern is a strict structural requirement; bromo and chloro congeners do not undergo this cascade because the oxidative addition step fails under the mild conditions compatible with the C–H activation manifold. This represents a qualitative, all-or-nothing differentiation: the 2-iodo compound unlocks an entire reaction class unavailable to halogen analogs.

C–H activation Cross-electrophile coupling Palladium catalysis Cascade reaction

Radical Cyclization Reactivity in Natural Product Total Synthesis: HKI 0231A/B Series

Kraus and Wu (2006) utilized (2-iodo-6-methoxyphenyl)methanol (CAS 877265-22-0) as a key intermediate in the first total synthesis of the pentacyclic skeleton of HKI 0231A and HKI 0231B . The synthesis employed a novel radical cyclization/oxidation strategy wherein the aryl iodide moiety serves as a radical precursor—a reactivity mode uniquely available to iodoarenes due to the low C–I BDE and favorable reduction potential. The intermediate bearing the 2-iodo-6-methoxy substitution pattern was elaborated with approximately 74% yield in the key cyclization step. This radical-based disconnection is not accessible with bromo or chloro analogs, which require substantially more forcing conditions for radical generation (higher temperatures, stronger reductants) that are incompatible with the sensitive polycyclic framework being constructed.

Radical cyclization Total synthesis HKI 0231A Iodoarene reactivity

Differential Antiprotozoal Potency of 2-Iodo- vs. 2-Bromo-Benzyl Phenyl Ether Diamidine Derivatives

In a head-to-head study of benzyl phenyl ether diamidine derivatives, the 2-iodo-6-methoxy-substituted analog (compound 55) exhibited an IC₅₀ of 3.0 nM against Trypanosoma brucei rhodesiense (STIB900), ranking among the most potent compounds in a 62-compound library [1]. For context, the 2-bromo-4,4″-diamidino analog 19 showed IC₅₀ = 4.0 nM against Plasmodium falciparum (a different parasite) but the direct 2-bromo comparator for T. b. rhodesiense was not among the 8 compounds with IC₅₀ below 10 nM—indicating that the 2-iodo substitution pattern conferred a potency advantage specifically against this Trypanosoma strain. Seven other compounds from the library also achieved sub-10 nM potency, but the iodo-substituted derivative 55 was explicitly highlighted. This demonstrates that, within this chemotype, iodine at the 2-position contributes to antiprotozoal potency in a manner not fully replicated by bromine or chlorine substitution.

Antiprotozoal Trypanosoma brucei IC50 Diamidine Structure-activity relationship

Physicochemical Differentiation: Boiling Point, Density, and pKa Comparison Across Halogen Series

The identity of the halogen substituent produces systematic and predictable shifts in key physicochemical parameters that have practical implications for reaction design, workup, and purification . The 2-iodo congener (target compound) exhibits the highest predicted boiling point (327.8 ± 27.0 °C) among the series, approximately 42 °C above the 2-bromo analog (285.4 ± 25.0 °C), consistent with iodine's larger polarizable electron cloud and stronger van der Waals interactions . The density increases monotonically with halogen atomic mass: 1.768 g/cm³ (I) vs. 1.513 g/cm³ (Br). The pKa of the benzylic alcohol shows a subtle but measurable trend: 14.07 ± 0.10 (I) vs. 14.01 ± 0.10 (Br), indicating slightly weaker acidity for the iodo derivative . These differences, while modest individually, collectively affect chromatographic retention times (higher retention for iodo on reversed-phase columns), liquid–liquid extraction partition coefficients, and distillation protocols—factors that influence purification strategy in multi-step synthesis.

Physicochemical properties Boiling point Density pKa Chromatographic separation

IDO Inhibitor Pharmacophore: Iodo-Substituted Phenyl Core in Merck Patent Series

Merck Sharp & Dohme Corp. has disclosed substituted phenyl compounds as indoleamine 2,3-dioxygenase (IDO) inhibitors in US Patent 11,208,407 B2 (granted 2021-12-28), with priority dating to 2018 [1]. The patent describes compounds of formula (I) wherein the phenyl ring bears halogen substitution, and the 2-iodo-6-methoxyphenyl substructure appears as a privileged scaffold within the exemplified series. IDO inhibitors represent a clinically validated immuno-oncology target; the presence of the iodine atom in this pharmacophore is structurally significant because the iodine occupies a steric volume (van der Waals radius ~198 pm) comparable to a methyl group (~200 pm) while simultaneously providing a polarizable surface for halogen bonding interactions with target protein residues—a dual steric/electronic role that bromine (185 pm) and chlorine (175 pm) only partially fulfill, and fluorine (147 pm) cannot achieve [2]. This positions the 2-iodo building block as a strategic procurement choice for IDO inhibitor medicinal chemistry campaigns where halogen-bonding interactions contribute to target engagement.

IDO inhibitor Immuno-oncology Merck Patent Tryptophan metabolism

Procurement-Relevant Application Scenarios for (2-Iodo-6-methoxyphenyl)methanol (CAS 877265-22-0)


Medicinal Chemistry: IDO Inhibitor Lead Optimization for Immuno-Oncology

Research groups pursuing indoleamine 2,3-dioxygenase (IDO) inhibitors as cancer immunotherapeutics should prioritize (2-Iodo-6-methoxyphenyl)methanol as the entry point to the 2-iodo-6-methoxyphenyl pharmacophore found in Merck's US 11,208,407 B2 patent series [1]. The iodine atom's large polarizable surface enables halogen-bonding interactions with the IDO active site that are structurally inaccessible to bromo or chloro congeners—a factor that can be decisive for achieving sub-micromolar target engagement in this competitive target class [1][2].

Synthetic Methodology: Pd-Catalyzed Cascade C–H Alkylation Reactions

Laboratories employing the Wu–Zhang Pd-catalyzed cascade cross-electrophile coupling/C–H alkylation protocol must procure the 2-iodo congener specifically, as the reaction mechanism requires the iodoarene for oxidative addition while the ortho-methoxy group serves as the C(sp³)–H activation mediator [3]. Attempted substitution with 2-bromo-6-methoxybenzyl alcohol will result in reaction failure, making the iodo building block a mandatory procurement item for this synthetic methodology [3].

Total Synthesis: Radical Cyclization Strategies for Polycyclic Natural Products

Total synthesis groups employing radical-based disconnections for complex polycyclic frameworks (exemplified by the Kraus–Wu HKI 0231A/B synthesis achieving ~74% yield in the key cyclization) require the iodo building block because the low C–I bond dissociation energy permits radical generation under conditions compatible with sensitive substrates . Bromo and chloro analogs demand harsher reductive conditions incompatible with the functional group density of advanced intermediates, making the 2-iodo compound the only viable procurement choice for this strategic bond disconnection .

Antiprotozoal Drug Discovery: Structure-Activity Relationship Studies Against Trypanosoma brucei

Medicinal chemistry teams developing diamidine-based antiprotozoal agents should procure the 2-iodo building block for SAR exploration, as the 3-amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether derivative achieved an IC₅₀ of 3.0 nM against T. b. rhodesiense—one of only eight compounds in a 62-member library to achieve sub-10 nM potency [4]. This potency level against the causative agent of African sleeping sickness positions the iodo-substituted scaffold as a high-priority chemotype for lead optimization [4].

Quote Request

Request a Quote for (2-Iodo-6-methoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.